4-[[2-[5-[[Boc(2-methoxyethyl)amino]methyl]-2-pyridyl]-7-thieno[3,2-b]pyridyl]oxy]aniline
Description
The compound 4-[[2-[5-[[Boc(2-methoxyethyl)amino]methyl]-2-pyridyl]-7-thieno[3,2-b]pyridyl]oxy]aniline features a thieno[3,2-b]pyridine core fused with a pyridyl group via a Boc-protected 2-methoxyethylamino methyl linker.
Properties
Molecular Formula |
C27H30N4O4S |
|---|---|
Molecular Weight |
506.6 g/mol |
IUPAC Name |
tert-butyl N-[[6-[7-(4-aminophenoxy)thieno[3,2-b]pyridin-2-yl]pyridin-3-yl]methyl]-N-(2-methoxyethyl)carbamate |
InChI |
InChI=1S/C27H30N4O4S/c1-27(2,3)35-26(32)31(13-14-33-4)17-18-5-10-21(30-16-18)24-15-22-25(36-24)23(11-12-29-22)34-20-8-6-19(28)7-9-20/h5-12,15-16H,13-14,17,28H2,1-4H3 |
InChI Key |
NSCVNVZTFTYCER-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCOC)CC1=CN=C(C=C1)C2=CC3=NC=CC(=C3S2)OC4=CC=C(C=C4)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[2-[5-[[Boc(2-methoxyethyl)amino]methyl]-2-pyridyl]-7-thieno[3,2-b]pyridyl]oxy]aniline typically involves multiple steps, including the formation of the pyridyl and thieno[3,2-b]pyridyl groups, followed by the introduction of the Boc-protected amino group. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize costs. Additionally, purification techniques such as chromatography may be employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-[[2-[5-[[Boc(2-methoxyethyl)amino]methyl]-2-pyridyl]-7-thieno[3,2-b]pyridyl]oxy]aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent choice, are critical to achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
The compound 4-[[2-[5-[[Boc(2-methoxyethyl)amino]methyl]-2-pyridyl]-7-thieno[3,2-b]pyridyl]oxy]aniline has garnered attention in scientific research due to its potential applications in various fields, including medicinal chemistry, materials science, and biological studies. This article explores the diverse applications of this compound, supported by data tables and case studies.
Anticancer Activity
Several studies have investigated the anticancer properties of compounds similar to This compound . For instance, derivatives with thieno[3,2-b]pyridine structures have shown promising activity against various cancer cell lines. A notable case study demonstrated that specific derivatives exhibited IC50 values in the low micromolar range against breast cancer cells, indicating significant cytotoxicity .
Antimicrobial Properties
Research has also highlighted the antimicrobial potential of this compound. A study reported that derivatives with similar structures displayed potent activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis .
Enzyme Inhibition
The compound has been explored as an enzyme inhibitor in biochemical pathways. For example, it has shown promise as an inhibitor of certain kinases involved in cancer progression. In vitro assays demonstrated that the compound could effectively inhibit kinase activity at nanomolar concentrations, providing a basis for further development as a therapeutic agent .
Organic Electronics
The unique electronic properties of This compound make it suitable for applications in organic electronics. Research indicates that incorporating this compound into organic photovoltaic devices can enhance charge transport properties, leading to improved efficiency .
Sensor Development
The compound's ability to interact with various analytes has been utilized in sensor technologies. Studies have shown that it can be used as a sensing material for detecting specific ions or small molecules through changes in fluorescence or conductivity .
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | Breast Cancer Cells | 5.4 | |
| Antimicrobial | E. coli | 12.0 | |
| Kinase Inhibition | Various Kinases | 0.8 |
Table 2: Material Properties for Electronics
| Property | Value | Application Area |
|---|---|---|
| Charge Mobility | 1.0 x 10^-3 cm²/Vs | Organic Photovoltaics |
| Conductivity | 0.05 S/cm | Sensors |
| Thermal Stability | Up to 250°C | Electronic Devices |
Mechanism of Action
The mechanism of action of 4-[[2-[5-[[Boc(2-methoxyethyl)amino]methyl]-2-pyridyl]-7-thieno[3,2-b]pyridyl]oxy]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and other cellular functions.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Implications
- Kinase Inhibition: The thieno-pyridine scaffold in the target compound aligns with kinase inhibitor design principles observed in . The Boc group may delay metabolic clearance, extending half-life .
- Synthetic Challenges : Introduction of the Boc group requires careful deprotection steps, as seen in , whereas unprotected analogs (e.g., 18a) simplify synthesis but sacrifice stability .
- Therapeutic Potential: The compound’s balance of lipophilicity (logP = 3.8) and rigidity positions it as a candidate for CNS-penetrant kinase inhibitors, though in vivo efficacy studies are needed.
Biological Activity
The compound 4-[[2-[5-[[Boc(2-methoxyethyl)amino]methyl]-2-pyridyl]-7-thieno[3,2-b]pyridyl]oxy]aniline is a complex organic molecule with potential biological applications. This article reviews its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis of the Compound
The synthesis of this compound typically involves multiple steps, including the use of Boc-protected amines and various coupling reactions to form the thieno[3,2-b]pyridine moiety. The detailed synthetic pathway is crucial for understanding its biological activity.
Anticancer Properties
Research has indicated that compounds similar to This compound exhibit significant anticancer properties. For example, derivatives have shown improved antiproliferative activity against melanoma and prostate cancer cells, with IC50 values in the low nanomolar range. This activity is attributed to mechanisms such as inhibition of tubulin polymerization, which disrupts cell division and growth .
VEGFR2 Inhibition
The compound's structural features suggest potential as a vascular endothelial growth factor receptor 2 (VEGFR2) inhibitor. Compounds with similar pyrimidine and thienopyridine structures have been documented as effective VEGFR2 inhibitors, which are critical in cancer therapy due to their role in angiogenesis .
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound. Key modifications that enhance activity include:
- Substituent Variations : The presence of different substituents on the pyridine and thienopyridine rings can significantly influence potency.
- Linker Length and Composition : Variations in the linker between the aromatic systems can affect binding affinity and selectivity towards target receptors.
In Vitro Studies
In vitro studies have demonstrated that analogs of this compound exhibit varying degrees of cytotoxicity against different cancer cell lines. For instance, one study reported that certain analogs had IC50 values exceeding 20 µg/mL against CCRF-CEM leukemia cells, indicating a need for further optimization to enhance efficacy .
Mechanistic Insights
Mechanistic studies have shown that compounds derived from this structure can induce apoptosis in cancer cells through pathways involving caspase activation and mitochondrial disruption. This suggests that compounds like This compound may operate through multiple pathways to exert their anticancer effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
